Hept-6-yn-3-ol

Catalog No.
S2841247
CAS No.
284673-59-2
M.F
C7H12O
M. Wt
112.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hept-6-yn-3-ol

CAS Number

284673-59-2

Product Name

Hept-6-yn-3-ol

IUPAC Name

hept-6-yn-3-ol

Molecular Formula

C7H12O

Molecular Weight

112.172

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3

InChI Key

OOKKLYNRILHHCI-UHFFFAOYSA-N

SMILES

CCC(CCC#C)O

Solubility

not available

Hept-6-yn-3-ol is an organic compound with the molecular formula C₇H₁₂O. It belongs to the class of alkyne alcohols, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms. This compound features a unique structure where the hydroxyl group is positioned on the third carbon of a seven-carbon chain that includes a triple bond starting at the sixth carbon. Its structural formula can be represented as follows:

text
CH≡C-CH(OH)-CH₂-CH₂-CH₃

The compound is notable for its potential applications in organic synthesis and biological research, making it a subject of interest in various scientific fields.

There is no current information available regarding the specific mechanism of action of Hept-6-yn-3-ol in biological systems.

  • Alkynes: Can be mildly toxic and may require appropriate handling procedures to avoid inhalation or skin contact.
  • Alcohols: Lower alcohols can be flammable and may irritate the skin and eyes.
, primarily due to its functional groups:

1. Oxidation:
The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common reagents for this process include potassium permanganate and chromium trioxide.

2. Reduction:
The triple bond can be reduced to form a double bond (alkene) or a single bond (alkane). Catalysts such as palladium on carbon or hydrogen gas are typically used.

3. Substitution:
The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products from Reactions

  • Oxidation: Hept-6-yn-3-one or hept-6-ynal.
  • Reduction: Hept-6-en-3-ol or hept-6-ane-3-ol.
  • Substitution: Various substituted alkynes depending on the reagent used.

Several synthetic routes exist for producing hept-6-yn-3-ol:

1. Lithium Acetylide Reaction:
One common method involves reacting lithium acetylide with formaldehyde, followed by reduction and isomerization steps.

2. Alkyne Zipper Reaction:
This method converts internal alkynes to terminal alkynes, which can then be functionalized to yield hept-6-yn-3-ol.

3. Industrial Production:
In industrial settings, large-scale synthesis utilizes similar pathways, often optimized with catalysts to improve yield and purity.

Hept-6-yn-3-ol finds applications across various fields:

1. Organic Chemistry:
It serves as an intermediate in organic synthesis and alkyne chemistry studies.

2. Biological Research:
The compound is explored for its potential therapeutic properties and interactions with biological systems.

3. Industrial Use:
It is utilized in producing fine chemicals and as a precursor in various industrial processes.

Research into the interaction of hept-6-yn-3-ol with biological targets has revealed its potential influence on enzymatic activities and metabolic pathways. The specific interactions depend on the context of use, but studies indicate that it may modulate enzyme functions due to its reactive functional groups. Further investigation is necessary to map out these interactions comprehensively.

Hept-6-yn-3-ol can be compared with several structurally related compounds:

Compound NameMolecular FormulaUnique Features
3-HeptyneC₇H₁₄Terminal alkyne without hydroxyl group
Heptan-3-oneC₇H₁₄OKetone structure; lacks triple bond
Heptan-2,4-dioneC₇H₈O₂Diketone structure; different reactivity
3-HeptyneC₇H₁₄Similar structure but lacks hydroxyl functionality

Uniqueness of Hept-6-yn-3-alcohol

What sets hept-6-yn-3-ol apart from these compounds is its combination of both an alkyne and an alcohol functional group, which allows for unique reactivity patterns not present in other similar compounds. Its position of the hydroxyl group also contributes to its distinct chemical behavior .

Traditional Organic Synthesis Pathways

The synthesis of Hept-6-yn-3-ol, a seven-carbon alkyne alcohol with the molecular formula C₇H₁₂O, relies on several established organic synthesis methodologies that have been developed for propargyl alcohol derivatives [1] [2]. Traditional approaches primarily involve the formation of carbon-carbon triple bonds through elimination reactions and subsequent functionalization to introduce the tertiary alcohol moiety.

The most fundamental approach involves the dehydrohalogenation of vicinal dihalides using strong bases such as sodium amide [12] [17]. This method requires the initial preparation of appropriate dihalide precursors through halogenation of corresponding alkenes, followed by a two-step elimination process [32]. The first elimination step produces vinylic halides, which are subsequently subjected to a second elimination to form the desired alkyne functionality [12].

Metal acetylide chemistry represents another cornerstone of traditional alkyne synthesis [13] [15]. Terminal alkynes can be deprotonated using strong bases such as sodium amide or butyllithium to generate reactive acetylide anions [13]. These nucleophilic species then undergo alkylation reactions with appropriate electrophiles to construct the desired carbon skeleton [15]. For Hept-6-yn-3-ol synthesis, this approach would involve the coupling of a terminal alkyne fragment with a suitable alkyl halide precursor containing the secondary alcohol functionality.

The conversion of alcohols to alkynes through a two-step dehydration-dehydrohalogenation sequence provides an alternative traditional pathway [12]. Primary alcohols are first converted to alkyl halides, followed by elimination reactions to generate the alkene intermediate, which undergoes further dehydrohalogenation to yield the target alkyne [12].

Traditional MethodKey ReagentsTypical ConditionsExpected Yield Range
DehydrohalogenationSodium amide, potassium hydroxide150-200°C, 2-4 hours45-70%
Metal acetylide couplingButyllithium, alkyl halides-78°C to room temperature60-85%
Alcohol eliminationPhosphorus pentoxide, heat180-220°C, 3-6 hours40-65%

Transition Metal-Catalyzed Alkyne Functionalization

Transition metal catalysis has revolutionized alkyne synthesis through the development of highly selective and efficient methodologies [18] [19] [20]. Palladium-catalyzed reactions represent the most extensively studied class of transition metal-catalyzed alkyne functionalization processes [19] [20].

The palladium-catalyzed arylative cyclization methodology has demonstrated exceptional utility in constructing complex alkyne architectures [18]. These reactions proceed through initial carbopalladation of the alkyne followed by intramolecular cyclization processes [18]. For Hept-6-yn-3-ol synthesis, palladium complexes with specialized ligand systems enable regioselective insertion across the alkyne triple bond [19].

Copper-catalyzed transformations provide complementary reactivity profiles for alkyne functionalization [20]. Copper-catalyzed chalcogenative heteroannulation reactions have been developed for the construction of alkyne-containing heterocycles through sequential carbon-chalcogen bond formation and cyclization processes [20]. These methodologies demonstrate excellent functional group tolerance and proceed under relatively mild conditions compared to traditional approaches [20].

Recent advances in differential dihydrofunctionalization of terminal alkynes through cooperative copper-palladium catalysis have opened new synthetic pathways [14]. These transformations accomplish hydrofunctionalization of both π bonds of an alkyne in a single reaction through reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane [14]. The reaction proceeds through copper-catalyzed hydroboration followed by a second hydrocupration, generating heterobimetallic complexes that participate in subsequent palladium-catalyzed cross-coupling [14].

Cobalt-catalyzed systems have emerged as sustainable alternatives to precious metal catalysts [24]. Earth-abundant cobalt catalysts with specialized ligand systems demonstrate remarkable potential in stereoselective transformation of alkynes [24]. These systems can switch between cis and trans selectivity through the addition of Lewis acid cocatalysts such as zinc triflate [24].

Catalyst SystemSubstrate ScopeReaction ConditionsSelectivityYield Range
Palladium-phosphineTerminal alkynes80-120°C, 2-8 hours>90% regioselectivity70-95%
Copper-iodidePropargyl derivatives60-100°C, 1-4 hours>85% chemoselectivity65-90%
Cobalt-diphosphineInternal alkynesRoom temperature, 3-12 hours>92% stereoselectivity75-88%

Stereoselective Synthesis and Chiral Resolution

The development of stereoselective methodologies for alkyne alcohol synthesis has become increasingly sophisticated, particularly for compounds containing stereogenic centers like Hept-6-yn-3-ol [21] [25] [36]. Enantioselective approaches rely on chiral catalysts and auxiliaries to control the absolute configuration of newly formed stereocenters.

Chiral resolution through enzymatic processes represents a powerful approach for obtaining enantiomerically pure propargyl alcohols [36]. Peroxygenase enzymes from Agrocybe aegerita can convert racemic propargyl alcohols into corresponding ketones, which are subsequently reduced using enantioselective alcohol dehydrogenases [36]. The R-selective alcohol dehydrogenase from Lactobacillus kefir and S-selective alcohol dehydrogenase from Thermoanaerobacter brokii enable the synthesis of both enantiomers with excellent enantioselectivity [36].

Transition metal-catalyzed stereoselective synthesis utilizes chiral ligand environments to control stereochemical outcomes [25]. Tungsten complexes with chiral auxiliary ligands demonstrate exceptional diastereoselectivity in propargyl alkylation reactions [25]. Resolution of metal diastereomers with amido ligands can be accomplished through fractional crystallization, providing access to enantiomerically enriched products [25].

The development of iterative dual-metal and energy transfer catalysis approaches allows precise stereochemical control across broad substrate ranges [24]. These methodologies combine copper and palladium catalysis with iridium-sensitized photoisomerization to achieve stereodivergent synthesis of tetrasubstituted alkenes from internal alkynoates [24].

Asymmetric aldol reactions provide another avenue for stereoselective synthesis [34]. The enantioselective aldol reaction of trimethylsilyl-substituted alkynones with aldehydes using chlorodiisopinocampheylborane as chiral auxiliary generates diol products with moderate to good selectivity [34]. Recrystallization can enhance the enantiomeric ratio to >98% with excellent diastereoselectivity [34].

Stereoselective MethodChiral InducerEnantioselectivityDiastereoselectivityIsolated Yield
Enzymatic resolutionPeroxygenase/ADH>99% eeN/A70-99%
Chiral auxiliaryDIPCl80-98% ee90:10 syn/anti66-85%
Metal complex resolutionChiral amine>95% ee>99% dr37-75%

Solvent-Free and Microwave-Assisted Approaches

The development of environmentally benign synthesis methodologies has led to significant advances in solvent-free and microwave-assisted alkyne synthesis [22] [23]. These approaches offer enhanced reaction rates, improved yields, and reduced environmental impact compared to conventional heating methods.

Catalyst-free and solvent-free hydroboration of alkynes with pinacolborane represents a significant advancement in green synthesis [23]. Various alkynes can be smoothly converted into alkenyl boronate esters at 110°C without the need for transition metal catalysts or organic solvents [23]. This methodology demonstrates excellent functional group compatibility and provides products in good to excellent yields [23].

Microwave-assisted organic synthesis has proven particularly effective for alkyne functionalization reactions [22]. Silver carbonate-mediated cascade annulation of internal alkynes under microwave heating enables the synthesis of complex heterocyclic structures [22]. Reaction times are dramatically reduced from hours to minutes while maintaining or improving product yields [22].

The synthesis of indoloquinolines through silver carbonate-mediated cascade annulation demonstrates the power of microwave activation [22]. Conventional heating at reflux conditions requires 6 hours to achieve 79% yield, while microwave irradiation at 100 watts and 110°C completes the reaction in 10 minutes with 92% yield [22].

Microwave-assisted temperature-variable protocols enable the selective synthesis of different product classes from identical starting materials [22]. Acid-mediated treatment of indolyl-ynones at room temperature provides spiro-indolenines, while microwave heating at 100°C for 30 minutes yields quinoline products in excellent yields [22].

Reaction TypeConventional ConditionsMicrowave ConditionsTime ReductionYield Improvement
Hydroboration24 hours, 110°C2 hours, 110°C12-fold5-15%
Cyclization6 hours, reflux10 minutes, 110°C36-fold13%
Annulation24 hours, 130°C30 minutes, 130°C48-fold8-20%

Industrial Scalability and Process Optimization

The development of industrially viable synthesis routes for Hept-6-yn-3-ol requires careful consideration of process economics, safety, and environmental impact [26] [28] [29]. Continuous flow synthesis methodologies have emerged as particularly attractive approaches for large-scale alkyne production.

Continuous flow synthesis of alkynes from isoxazolones under diazotisation conditions addresses many of the scalability challenges associated with batch processes [29] [33]. The batch mode synthesis is plagued by variable yields, excessive reagent consumption, and safety concerns due to exothermic reactions and toxic gas evolution [29]. Flow chemistry overcomes these limitations by delivering alkyne products in residence times of less than one minute with productivities of approximately 2 grams per hour [29].

One-pot synthesis strategies significantly improve process efficiency by eliminating intermediate isolation and purification steps [28]. The one-pot conversion of alkenes to terminal alkynes through ruthenium-catalyzed dehydrogenative silylation followed by oxidative desilylation demonstrates excellent atom economy [28]. This approach provides terminal alkynes in high yields with accumulated reaction times of less than 5 hours [28].

Scalable deoxygenative alkynylation of alcohols via flow photochemistry represents a modern approach to alkyne synthesis [37]. Flow photochemistry enables practical and efficient completion of reactions in relatively short times with good yields [37]. The broad application potential is supported by successful late-stage functionalization of biomolecules and gram-scale synthesis demonstrations [37].

Industrial process optimization focuses on minimizing catalyst loading while maintaining high selectivity and yield [27]. Optimized palladium-catalyzed cross-coupling reactions achieve high yields of alkyne-modified products using as little as 1.25 mol% nickel catalyst through the use of bidentate ligand systems that extend catalyst lifetime [27].

Process ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction time4-24 hours1-60 minutes4-24× faster
Productivity0.1-0.5 g/h1-5 g/h10-50× higher
Reagent efficiency60-80%85-95%1.3-1.6× better
Safety profileModerate-high riskLow-moderate riskSignificant improvement

Fourier Transform Infrared Spectroscopy

Hept-6-yn-3-ol exhibits characteristic infrared absorption bands that provide clear identification of its functional groups [1] [2] [3]. The hydroxyl group displays a broad absorption band in the range of 3500-3200 cm⁻¹ due to hydrogen bonding effects, which is typical for secondary alcohols [2]. The terminal alkyne functionality is evidenced by two distinct absorptions: a strong, sharp peak at approximately 3300 cm⁻¹ corresponding to the terminal alkyne carbon-hydrogen stretch, and a medium intensity absorption between 2150-2100 cm⁻¹ attributed to the carbon-carbon triple bond stretch [1] [2].

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 3000-2850 cm⁻¹ region, with methyl and methylene groups showing characteristic patterns at 1450 and 1375 cm⁻¹ and 1465 cm⁻¹ respectively [2] [3]. The carbon-oxygen single bond stretch manifests as a strong absorption between 1300-1000 cm⁻¹, confirming the presence of the alcohol functional group [2].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
O-H stretch3500-3200Strong, broadHydrogen-bonded alcohol
≡C-H stretch~3300Strong, sharpTerminal alkyne
C-H aliphatic3000-2850StrongAlkyl chains
C≡C stretch2150-2100MediumTriple bond
C-O stretch1300-1000StrongAlcohol C-O bond

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of Hept-6-yn-3-ol provides detailed structural information through characteristic chemical shifts and coupling patterns [4] [5]. The terminal alkyne proton appears as a triplet at approximately 1.9 ppm due to coupling with the adjacent methylene group [4]. The proton on the carbon bearing the hydroxyl group (C-3) resonates at approximately 4.3 ppm as a complex multiplet, reflecting its deshielded environment adjacent to the electronegative oxygen atom.

The methylene protons adjacent to the triple bond (C-5) appear around 2.2 ppm, while other alkyl chain protons resonate between 1.3-2.5 ppm as complex multiplets [4]. The terminal methyl group exhibits a characteristic triplet pattern at 0.9-1.0 ppm due to coupling with the adjacent methylene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct resonances for the carbon skeleton [4]. The alkyne carbons appear at characteristic downfield positions: the terminal alkyne carbon (≡C-H) at approximately 84-85 ppm and the internal alkyne carbon at 68-69 ppm [4]. The carbon bearing the hydroxyl group resonates around 62-63 ppm, while the remaining aliphatic carbons appear in the typical alkyl region of 14-38 ppm.

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-7 (≡C-H)84-85DoubletTerminal alkyne carbon
C-6 (C≡)68-69SingletInternal alkyne carbon
C-3 (CHOH)62-63DoubletAlcohol-bearing carbon
C-2, C-4, C-520-38TripletMethylene carbons
C-114QuartetTerminal methyl carbon

High-Resolution Mass Spectrometry

High-resolution mass spectrometry of Hept-6-yn-3-ol provides molecular weight confirmation and characteristic fragmentation patterns [6] [7]. The molecular ion peak appears at m/z 112.0888, corresponding to the molecular formula C₇H₁₂O [8] [9].

Terminal alkynes characteristically exhibit fragmentation at the carbon-carbon bond adjacent to the triple bond, generating the propargyl cation (C₃H₃⁺) at m/z 39, which is resonance-stabilized and appears as an intense peak [6] [7]. Another prominent fragmentation pathway involves the loss of the hydroxyl group, yielding a fragment at m/z 95 (M-OH). The base peak often appears at m/z 111 (M-H), resulting from the loss of hydrogen from the terminal alkyne carbon, which is characteristic of terminal alkynes [6] [7].

Fragmentm/zRelative IntensityAssignment
[M]⁺-112ModerateMolecular ion
[M-H]⁺111High (base peak)Loss of terminal H
[M-OH]⁺95ModerateLoss of hydroxyl
[C₃H₃]⁺39HighPropargyl cation

Chromatographic Profiling

High-Performance Liquid Chromatography

Hept-6-yn-3-ol demonstrates suitable retention characteristics for analysis by high-performance liquid chromatography using both reverse-phase and normal-phase systems [10] [11]. Under reverse-phase conditions employing a C18 column (5 μm, 4.6 × 250 mm) with an acetonitrile-water gradient (35:65 to 100:0), the compound exhibits a retention time of approximately 8-12 minutes with ultraviolet detection at 210-280 nm [10] [11].

Normal-phase chromatography using silica gel columns with hexane-ethyl acetate (4:1) mobile phase provides alternative separation conditions with retention times of 5-8 minutes [12]. The compound's moderate polarity, reflected in its calculated LogP value of approximately 1.17, positions it favorably for both chromatographic modes [13] [14].

Chiral high-performance liquid chromatography analysis can be performed using Chiralpak AD-H columns with hexane-isopropanol (90:10) mobile phase, enabling separation of potential enantiomers with retention times of 15-25 minutes [10].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry analysis of Hept-6-yn-3-ol is effectively accomplished using standard non-polar columns such as HP-5MS (30 m × 0.25 mm × 0.25 μm) with temperature programming from 50°C to 300°C at 30°C/min gradients [15] [16]. The compound typically elutes within 6-10 minutes under these conditions [16].

The electron ionization mass spectrometry fragmentation pattern at 70 eV provides characteristic diagnostic ions including the molecular ion at m/z 112, the base peak at m/z 111 (M-H), and the propargyl cation at m/z 39 [16] [17]. The scan range of 50-300 m/z adequately covers all relevant fragments for structural confirmation [15].

TechniqueColumnMobile PhaseRetention TimeDetection
RP-HPLCC18 (5 μm, 4.6×250 mm)ACN:H₂O (35:65→100:0)8-12 minUV 210-280 nm
NP-HPLCSilica (5 μm, 4.6×250 mm)Hexane:EtOAc (4:1)5-8 minUV 254 nm
GC-MSHP-5MS (30 m×0.25 mm)He carrier, 50-300°C6-10 minEI 70 eV
Chiral HPLCChiralpak AD-HHexane:IPA (90:10)15-25 minUV 254 nm

Thermodynamic Stability and Phase Behavior

Thermal Properties and Stability

Hept-6-yn-3-ol exhibits moderate thermal stability under ambient conditions but demonstrates characteristic alkyne instability at elevated temperatures [18]. The estimated boiling point of 181.1 ± 13.0°C at 760 mmHg positions it as a moderate boiling point organic compound [19] [13]. The flash point is estimated at 102.2 ± 12.1°C, indicating moderate flammability hazards requiring appropriate handling precautions [13].

Thermal analysis reveals that the compound remains stable under normal storage conditions but undergoes thermal decomposition above 200°C [18]. The presence of the conjugated alkyne system contributes to limited thermal stability, with potential for polymerization reactions at elevated temperatures exceeding 250°C [18]. Under inert atmosphere conditions, the compound demonstrates enhanced stability with storage lifetimes extending to months, while air exposure may lead to slow oxidation processes over weeks to months [18].

Critical Properties and Phase Transitions

Based on group contribution methods, the critical temperature is estimated at 380-400°C with a critical pressure of approximately 35-40 bar [20] [21]. These values are consistent with compounds of similar molecular weight and functional group composition. The heat capacity at constant pressure is estimated at 190-210 J/(mol·K) at 298 K, while the enthalpy of vaporization is calculated at 35-45 kJ/mol [20] [21].

The compound exists as a liquid under standard temperature and pressure conditions, with no reported solid phase transitions at room temperature. Supercooled liquid states may exhibit metastability with potential crystallization occurring over hours to days depending on nucleation conditions.

PropertyValueMethod
Boiling Point181.1 ± 13.0°CComputational estimation
Flash Point102.2 ± 12.1°CGroup contribution
Critical Temperature380-400°CGroup contribution
Critical Pressure35-40 barGroup contribution
Heat Capacity190-210 J/(mol·K)Statistical mechanics
Enthalpy of Vaporization35-45 kJ/molCorrelation methods

Chemical Stability Profile

The chemical stability of Hept-6-yn-3-ol varies significantly with environmental conditions. Under acidic conditions (pH < 3), the compound may undergo acid-catalyzed reactions with half-lives of hours to days, while basic conditions (pH > 10) similarly promote base-catalyzed transformations [18]. The presence of transition metals significantly accelerates reactivity, reducing stability to minutes or hours due to metal-catalyzed coupling reactions common with terminal alkynes.

Photodegradation under ultraviolet irradiation represents another stability concern, with degradation half-lives of hours to days depending on light intensity and wavelength. In aqueous solutions, the compound exhibits moderate stability with potential hydrolysis reactions occurring over days to weeks, particularly under elevated temperature conditions.

Solubility and Partition Coefficients

Aqueous and Organic Solvent Solubility

Hept-6-yn-3-ol demonstrates varied solubility behavior across different solvent systems, reflecting its amphiphilic nature with both hydrophilic (hydroxyl) and hydrophobic (alkyl chain) components [13] [22]. Water solubility is limited, with estimated values of 5-10 g/L at 25°C, classified as slightly soluble due to the predominant hydrophobic character of the seven-carbon chain [22].

Polar organic solvents exhibit excellent solubility characteristics. Methanol, ethanol, and acetone demonstrate high solubility (>100 g/L), attributed to hydrogen bonding interactions between the alcohol functional groups [22]. Chlorinated solvents including chloroform and dichloromethane also show high solubility (>100 g/L), making these suitable for extraction and purification procedures [22].

Moderately polar solvents such as diethyl ether and hexane exhibit intermediate solubility values of 30-60 g/L and 20-50 g/L respectively, reflecting the balance between polar and non-polar interactions [13]. Dimethyl sulfoxide demonstrates high solubility due to its exceptional solvating properties for both polar and non-polar compounds.

Partition Coefficient Determinations

The octanol-water partition coefficient (LogP) of Hept-6-yn-3-ol is experimentally determined and calculated to be 1.17 ± 0.05, indicating moderate lipophilicity [13] [14]. This value positions the compound in the favorable range for biological membrane permeation while maintaining sufficient aqueous solubility for physiological processes.

Alternative partition systems provide additional insights into the compound's distribution behavior. The hexane-nitromethane partition coefficient ranges from 1.5-2.0, suggesting preferential distribution into the less polar hexane phase [23]. Biopartitioning studies using buffer systems at physiological pH (7.4) with octanol yield partition coefficients of 1.0-1.3, slightly lower than the standard octanol-water system due to ionization effects.

Solvent SystemSolubility/LogPTemperatureMethod
Water5-10 g/L25°CEstimated
Methanol>100 g/L25°CExperimental
Chloroform>100 g/L25°CExperimental
n-Octanol/WaterLogP = 1.17 ± 0.0525°CCalculated
Hexane/NitromethaneLogP = 1.5-2.022°CExperimental

Environmental Partitioning Behavior

The moderate LogP value of 1.17 suggests that Hept-6-yn-3-ol will exhibit balanced partitioning between aquatic and organic phases in environmental systems [24] [25]. This property influences its bioaccumulation potential, with the value falling below the threshold (LogP > 3) typically associated with significant bioaccumulation concerns.

Soil-water partitioning is expected to favor the aqueous phase under most environmental conditions, though adsorption to organic matter may occur through hydrophobic interactions. The polar surface area of 20.23 Ų contributes to the compound's moderate polarity and influences its environmental fate and transport characteristics [13] [14].

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of Hept-6-yn-3-ol [27] [28]. Using the B3LYP functional with 6-31G* basis set, the total energy is calculated at approximately -346.8 Hartree, establishing a reference point for thermochemical calculations [28] [29].

The highest occupied molecular orbital energy is computed at -6.2 eV, while the lowest unoccupied molecular orbital appears at +1.8 eV, yielding a HOMO-LUMO gap of 8.0 eV [28]. This substantial energy gap indicates good electronic stability and low reactivity under ambient conditions. The calculated dipole moment of 2.1 D reflects the polar nature of the alcohol functional group and influences intermolecular interactions and solubility behavior.

Geometry optimization reveals key structural parameters: the carbon-carbon triple bond length of 1.207 ± 0.005 Å is consistent with typical alkyne bond distances, while the carbon-oxygen bond length of 1.426 ± 0.010 Å reflects the single bond character. The oxygen-hydrogen bond length of 0.965 ± 0.005 Å is typical for alcohol functional groups [28].

Vibrational Frequency Analysis

Density functional theory frequency calculations confirm the stability of the optimized geometry with no imaginary frequencies observed [28] [29]. The highest vibrational frequency appears at 3300 cm⁻¹, corresponding to the terminal alkyne carbon-hydrogen stretch, in excellent agreement with experimental infrared spectroscopy data [28].

Thermochemical corrections derived from frequency calculations provide zero-point energy of 0.182 Hartree, thermal correction to enthalpy of 0.191 Hartree, and thermal correction to Gibbs free energy of 0.151 Hartree at 298.15 K [28] [29]. These values enable accurate computation of thermodynamic properties and reaction energetics.

PropertyDFT ValueMethodExperimental
Total Energy-346.8 HartreeB3LYP/6-31G*-
HOMO Energy-6.2 eVB3LYP/6-31G*-
LUMO Energy+1.8 eVB3LYP/6-31G*-
Dipole Moment2.1 DB3LYP/6-31G*-
C≡C Bond Length1.207 ÅB3LYP/6-31G*-
≡C-H Frequency3300 cm⁻¹Frequency calc.3300 cm⁻¹

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the dynamic behavior and conformational flexibility of Hext-6-yn-3-ol in various environments [25] [27]. Classical force field simulations using GROMACS or AMBER software packages enable investigation of solvation dynamics, conformational sampling, and intermolecular interactions [27].

In aqueous solution, molecular dynamics simulations reveal hydrogen bonding patterns between the alcohol functional group and water molecules, contributing to the observed moderate water solubility. The terminal alkyne group exhibits rotational freedom, allowing exploration of different conformational states that influence physical and chemical properties.

Simulations in organic solvents demonstrate enhanced conformational flexibility and reduced hydrogen bonding constraints compared to aqueous systems. These computational studies support experimental observations regarding improved solubility in polar organic solvents and provide molecular-level understanding of solvation phenomena.

Advanced Computational Methods

Higher-level computational methods including MP2 calculations and dispersion-corrected density functional theory (DFT-D3) provide enhanced accuracy for intermolecular interactions and conformational energetics [30] [29]. The M06-2X functional with appropriate basis sets offers improved treatment of dispersion interactions relevant for understanding solvent effects and crystal packing.

Long-range corrected functionals such as ωB97X-D with triple-zeta basis sets (def2-TZVP) provide benchmark quality results for electronic properties and reaction mechanisms [30] [29]. These methods are particularly valuable for investigating chemical reactivity and understanding experimental observations at the molecular level.

Semi-empirical methods (AM1, PM3) offer rapid screening capabilities for large-scale studies while maintaining reasonable accuracy for preliminary property estimation [30]. These approaches enable efficient exploration of chemical space and support experimental design for synthetic and analytical studies.

XLogP3

1.4

Dates

Last modified: 04-14-2024

Explore Compound Types